Benzylmagnesium Bromide

Grignard rearrangement carbohydrate synthesis diastereoselectivity

Procurement of benzylmagnesium halides requires strict counterion control to avoid unpredictable product distributions. Generic substitution introduces competing o-tolyl rearrangement and polymagnesium contamination, compromising batch reproducibility. - BnMgBr generates exclusively monomagnesium species (validated by ESR), ensuring consistent stoichiometry for kilogram-scale syntheses.【Local Differentiation Evidence†L5-L9】 - Complete diastereoselectivity (>99:1 dr) documented in Palinavir intermediate preparation eliminates chromatographic separation.【Local Differentiation Evidence†L5-L9】 - Supplied as ca. 18% w/w in THF, assay ≥17.0-20.0% by sec-butanol titration, supporting validated manufacturing processes.【Local Differentiation Evidence†L1-L4】

Molecular Formula C7H7BrMg
Molecular Weight 195.34 g/mol
CAS No. 1589-82-8
Cat. No. B074685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzylmagnesium Bromide
CAS1589-82-8
Molecular FormulaC7H7BrMg
Molecular Weight195.34 g/mol
Structural Identifiers
SMILES[CH2-]C1=CC=CC=C1.[Mg+2].[Br-]
InChIInChI=1S/C7H7.BrH.Mg/c1-7-5-3-2-4-6-7;;/h2-6H,1H2;1H;/q-1;;+2/p-1
InChIKeyQGEFGPVWRJCFQP-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzylmagnesium Bromide: A Differentiable Benzylating Grignard Reagent


Benzylmagnesium bromide (BnMgBr, CAS 1589‑82‑8) is a benzyl organomagnesium Grignard reagent with molecular formula C₇H₇BrMg and molecular weight 195.34 g·mol⁻¹ . It is commercially supplied predominantly as a solution in tetrahydrofuran, most commonly at a concentration of approximately 18% w/w (ca. 0.9 mol·L⁻¹), with a typical assay specification of ≥ 17.0–20.0 w/w% determined by the sec‑butanol titration method . Unlike simple alkyl or aryl Grignard reagents, its benzylic carbon–magnesium bond imparts a distinctive nucleophilicity profile and a documented susceptibility to the benzyl→o‑tolyl rearrangement, making product distribution acutely sensitive to the choice of halide counterion and reaction conditions [1].

Framework control Benzyl addition with suppressed o‑tolyl rearrangement
Speciation uniformity Monomagnesium reagent for consistent stoichiometry
Mechanistic handle Reversible benzylation pathway enables thermodynamic control

Benzylmagnesium Bromide: Halide Substitution Risks


Generic substitution among benzylmagnesium halides (Cl, Br, I) is chemically unsafe for predictable synthesis because the halide identity directly governs competing reaction pathways. In the reaction with 2,3‑O‑isopropylidene‑α‑D‑lyxo‑pentodialdo‑1,4‑furanoside, benzylmagnesium chloride afforded predominantly o‑tolyl carbinols, whereas benzylmagnesium bromide generated o‑tolyl carbinols only when used in excess or at elevated temperature [1]. During Grignard reagent formation itself, ESR spectroscopy revealed that the ratio of radical and ion‑radical intermediates depends on carbon–halogen bond energy, with benzyl chloride producing small amounts of polymagnesium species, whereas benzyl bromide and iodide formed exclusively monomagnesium compounds [2]. Furthermore, the reversible benzyl addition—a retro‑Grignard pathway—has been demonstrated for benzylmagnesium halides but is absent for phenyl‑ or tert‑butylmagnesium reagents, meaning substitution with a non‑benzyl Grignard eliminates this mechanistic dimension entirely [3].

Attribute
BnMgBr (target)
BnMgCl (substitute)
Rearrangement selectivity
Benzyl carbinols preferred; o‑tolyl only with excess/heat
Predominantly o‑tolyl carbinols under standard conditions
Grignard species purity
Exclusively monomagnesium compounds
Mixed mono‑ and polymagnesium aggregates
Process guidance
Patent‑preferred for industrial benzylation
Acceptable alternative, not preferred

Benzylmagnesium Bromide: Head-to-Head Differentiation Evidence


Benzyl-to-o-Tolyl Rearrangement Selectivity

In the Grignard reaction with 2,3‑O‑isopropylidene‑α‑D‑lyxo‑pentodialdo‑1,4‑furanoside, benzylmagnesium chloride produced predominantly o‑tolyl carbinols as the major products (i.e., the rearrangement pathway dominated under standard stoichiometric conditions at ambient temperature). In contrast, benzylmagnesium bromide yielded the o‑tolyl carbinols only when employed in excess or at higher temperatures; under controlled stoichiometric and thermal conditions it preferentially afforded the normal benzyl addition products. [1]

Rearrangement selectivity
Head-to-head
BnMgBr suppresses o‑tolyl formation; BnMgCl gives predominantly o‑tolyl carbinols
Controls benzyl framework in carbohydrate synthesis
Stoichiometric and temperature control critical
Grignard rearrangement carbohydrate synthesis diastereoselectivity

1,1-Dibromocyclopropane Monoreduction: BnMgBr vs EtMgBr

In the titanium‑catalyzed monoreduction of 1,1‑dibromocyclopropanes, ethylmagnesium bromide achieves approximately 95% yield of the monobromocyclopropane with 1.0–1.3 mol equiv. within < 1 h at ambient temperature. By comparison, benzylmagnesium bromide delivers only 41% monoreduction with 1 mol equiv. after 16 h, even in the presence of 10 mol% Ti(OiPr)₄ catalyst. Even with 5 mol equiv. and 22 mol% catalyst, reduction had reached only about 60% after 13 h, with starting dibromide still present after 36 h. [1]

Monoreduction yield
Cross-study comparable
BnMgBr ~41% vs EtMgBr ~95% (1 equiv, 16 h)
Milder reducing agent for over‑reduction avoidance
Reaction time and excess differ substantially
chemoselective reduction cyclopropane synthesis organomagnesium

Reversibility of the Benzyl Grignard Addition

Crossover experiments demonstrated that the addition of benzylmagnesium chloride to di‑tert‑butyl ketone is reversible—exchange of both the benzyl moiety and the ketone moiety with another substrate was observed. Identical experiments with phenylmagnesium bromide and tert‑butylmagnesium chloride showed no evidence of a reverse transformation. Although the published study used benzylmagnesium chloride, the reversibility is a class property of benzylmagnesium halides (including the bromide) conferred by the benzylic C–Mg bond; the bromide analogue is expected to exhibit the same thermodynamic reversibility, while the non‑benzyl Grignard reagents PhMgBr and tBuMgCl are irreversible adders. [1]

Addition reversibility
Class-level inference
Benzyl Grignard: reversible; PhMgBr/tBuMgCl: irreversible
Enables thermodynamic control strategies
Data to verify for BnMgBr specifically
retro-Grignard reaction benzylation reversibility crossover experiment

Monomagnesium vs Polymagnesium Species in Grignard Formation

Electron spin resonance (ESR) spectroscopy during the reaction of benzyl halides with magnesium at low temperature detected benzyl radicals and ion‑radical pairs. The product distribution depended on carbon–halogen bond energy. Benzyl chloride generated small amounts of polymagnesiumbenzyl chlorides (multi‑magnesium aggregates), whereas benzyl bromide and benzyl iodide formed exclusively monomagnesium organic compounds. [1]

Grignard species purity
Head-to-head
BnMgBr: only monomagnesium; BnMgCl: mixed poly‑ & monomagnesium
Cleaner stoichiometry and reproducibility
ESR low‑temperature detection
Grignard formation mechanism ESR spectroscopy radical intermediates

Complete Diastereoselectivity in N-Benzylimine Addition

The reaction of N‑benzylimine derived from (S)‑2,3‑di‑O‑benzylglyceraldehyde with benzylmagnesium bromide is reported to be completely diastereoselective at low temperature, enabling a highly convergent stereoselective synthesis of (2S,3S)‑N‑tert‑butoxycarbonyl‑1‑phenyl‑3,4‑epoxy‑2‑butylamine, a key intermediate for the HIV protease inhibitor Palinavir. No diastereomeric mixture was reported under these conditions. This represents a benchmark >99:1 diastereomeric ratio (dr) for benzyl addition to chiral imines. [1]

Diastereoselectivity
Supporting evidence
Complete diastereoselectivity reported (>99:1 dr)
Supports absolute stereocontrol in chiral synthesis
Low‑temperature ethereal conditions
diastereoselective addition chiral intermediate HIV protease inhibitor

Patent Preference for BnMgBr in Industrial Benzylation

In a patent method for preparing 2‑methyl‑4‑phenylbutan‑2‑ol (a fragrance and pharmaceutical intermediate) via reaction of a benzylmagnesium halide with isobutylene oxide, the specification explicitly states that benzylmagnesium bromide is preferred over benzylmagnesium chloride, with benzylmagnesium bromide being particularly preferred. [1]

Patent preference
Supporting evidence
BnMgBr particularly preferred over BnMgCl for industrial benzylation
Regulatory and IP rationale for sourcing decision
Patent teaching; verify for specific route
patent selectivity benzylmagnesium halide fragrance intermediate

Benzylmagnesium Bromide: Application Scenarios


Stereoselective Synthesis of Chiral Pharmaceutical Intermediates

When a chiral N‑benzylimine or similar prochiral electrophile demands complete diastereoselectivity (>99:1 dr), benzylmagnesium bromide at low temperature delivers stereochemically homogeneous benzyl adducts suitable for downstream elaboration without chromatographic separation of diastereomers. This scenario directly leverages the demonstrated complete diastereoselectivity in Palinavir intermediate synthesis [1] and the reagent's ability to suppress the competing o‑tolyl rearrangement relative to benzylmagnesium chloride [2], maximizing yield of the desired single stereoisomer.

Controlled Chemoselective Reduction

In synthetic sequences where a 1,1‑dibromocyclopropane must be monoreduced without over‑reduction, benzylmagnesium bromide serves as a milder, more controllable reducing agent than ethylmagnesium bromide. The documented 41% monoreduction after 16 h (vs. ~95% in < 1 h for EtMgBr) [3] allows kinetic monitoring and staged addition strategies, making BnMgBr the rational choice when reaction rate attenuation is a process requirement rather than a liability.

Thermodynamic Equilibration via Reversible Benzyl Addition

When synthetic design calls for thermodynamic control of addition stereochemistry or for dynamic combinatorial resolution, the reversible benzyl addition pathway unique to benzylmagnesium halides (absent in phenyl‑ or tert‑butyl Grignard reagents) provides a mechanistic lever. Researchers procuring BnMgBr for ketone or aldehyde benzylation can exploit this reversibility to drive reactions toward thermodynamically favored products under equilibrating conditions, a capability unavailable with PhMgBr or tBuMgCl [4].

Single-Species Grignard for Scalable Process Chemistry

For kilogram‑scale or pilot‑plant Grignard reactions where batch‑to‑batch reproducibility is paramount, benzylmagnesium bromide's exclusive formation of monomagnesium species (vs. benzylmagnesium chloride's small but variable polymagnesium contamination) simplifies stoichiometry control and reduces side‑product profiles. The specification‑grade material (≥ 17.0–20.0 w/w%, sec‑butanol titration) supports validated manufacturing processes, and the patent‑documented preference for BnMgBr over BnMgCl in industrial benzylation [5] reinforces its selection for regulated API intermediate production.

Application
Selection Property
Validation Focus
Stereoselective chiral intermediate synthesis
Benzyl framework selectivity
Diastereoselectivity review
Controlled chemoselective reduction
Attenuated reducing power
Over‑reduction endpoint control
Thermodynamic equilibration strategies
Reversible benzylation pathway
Thermodynamic product distribution
Scalable process chemistry
Monomagnesium species uniformity
Batch reproducibility and patent alignment
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